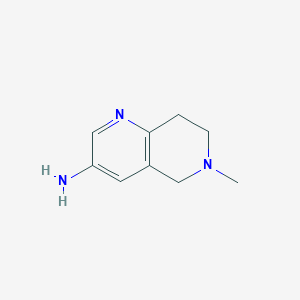

3-氨基-5,6,7,8-四氢-6-甲基-1,6-萘啶

描述

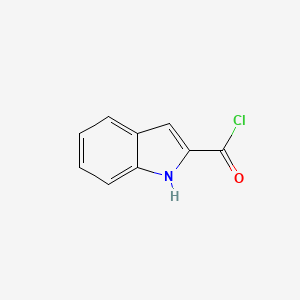

3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine is a chemical compound with the CAS Number: 216966-37-9. It has a molecular weight of 163.22 and its linear formula is C9H13N3 . It is also known as 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine .

Chemical Reactions Analysis

While the specific chemical reactions involving 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine are not detailed in the search results, it is known that 1,6-naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modification of side chains .Physical And Chemical Properties Analysis

3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere .科学研究应用

Drug Discovery and Development

This compound serves as a building block in medicinal chemistry for the synthesis of various pharmacologically active molecules. Its structure is a key intermediate in the creation of new drugs, particularly due to its naphthyridine moiety, which is a core structure in many therapeutic agents .

Anticancer Research

Naphthyridines have shown promise in anticancer research. The 1,6-naphthyridine scaffold is being explored for its potential to inhibit cancer cell growth and proliferation. Researchers are investigating derivatives of this compound for their anticancer properties , including their ability to interact with DNA and interfere with cell division .

Anti-HIV Activity

Compounds based on the 1,6-naphthyridine structure have been studied for their potential as anti-HIV agents. The ability of these molecules to inhibit key enzymes in the HIV life cycle makes them candidates for the development of new anti-HIV medications .

Antimicrobial Applications

The antimicrobial properties of naphthyridine derivatives make them valuable in the search for new antibiotics. These compounds can be designed to target specific bacterial enzymes or pathways, offering a strategy to combat antibiotic resistance .

Analgesic and Anti-inflammatory Uses

Research has indicated that certain 1,6-naphthyridine derivatives exhibit analgesic and anti-inflammatory activities. These properties are being explored to develop new treatments for pain and inflammation-related conditions .

Antioxidant Effects

The antioxidant potential of naphthyridine compounds is another area of interest. Their ability to scavenge free radicals and protect cells from oxidative stress is being investigated, which could lead to applications in preventing or treating diseases caused by oxidative damage .

Antivertigo Agents

Synthesis studies have been conducted on derivatives of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine for their potential use as antivertigo agents . These compounds may help in treating conditions related to balance and dizziness .

Chemical Synthesis and Material Science

As a versatile chemical building block, this compound is used in the synthesis of complex organic molecules. It’s also being explored for its potential applications in material science , particularly in the development of organic electronic materials .

安全和危害

作用机制

Background

1,6-Naphthyridines are nitrogen-containing heterocyclic compounds that exhibit a wide range of biological applications. Alkaloids, for instance, often feature naphthyridine as a core component responsible for their activity . These compounds find use in diagnostics, human disease treatment, agriculture, industry, and photophysical applications . Now, let’s dive into the specifics of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine.

Compound Details:Mechanism of Action

Its potential as an anticancer agent warrants continued investigation . If you have any specific questions or need further details, feel free to ask! 😊

属性

IUPAC Name |

6-methyl-7,8-dihydro-5H-1,6-naphthyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-12-3-2-9-7(6-12)4-8(10)5-11-9/h4-5H,2-3,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVJXRLEURDFAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471612 | |

| Record name | 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine | |

CAS RN |

216966-37-9 | |

| Record name | 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-Furylmethyl)piperidin-4-yl]methylamine](/img/structure/B1314646.png)

![7-Methoxyimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1314647.png)

![2-Chloro-5-methoxybenzo[d]oxazole](/img/structure/B1314652.png)

![Acetamide, N-[(3S)-tetrahydro-2,5-dioxo-3-furanyl]-](/img/structure/B1314667.png)